2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
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Overview
Description
2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromophenyl group attached to a tetrahydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one typically involves the following steps:
Cyclization: The cyclization of the bromophenyl derivative with an appropriate amine or amide precursor under acidic or basic conditions leads to the formation of the quinazolinone core.
Reduction: The reduction of the intermediate product to obtain the tetrahydroquinazolinone is carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to yield tetrahydroquinazolinone derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide. Conditions typically involve heating in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolinone derivatives.
Oxidation and Reduction: Products include oxidized quinazolinone derivatives or reduced tetrahydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to the target site, while the quinazolinone core may modulate the biological activity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
- 2-(2-fluorophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
- 2-(2-iodophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Uniqueness
2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H13BrN2O |
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Molecular Weight |
305.17 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H13BrN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1,3,5,7H,2,4,6,8H2,(H,16,17,18) |
InChI Key |
SULXPPXZTABPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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